REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]([CH3:8])([OH:7])[C:5]#[CH:6].N1C2C(=CC=CC=2)C=CC=1.[H][H]>[Pd]>[CH3:1][O:2][CH:3]([O:9][CH3:10])[C:4]([CH3:8])([OH:7])[CH:5]=[CH2:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(C#C)(O)C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
at 70°-72° C.
|
Name
|
|
Type
|
|
Smiles
|
COC(C(C=C)(O)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |